molecular formula C35H34MgN4O6 B1264326 7(1)-Hydroxychlorophyllide a

7(1)-Hydroxychlorophyllide a

Cat. No. B1264326
M. Wt: 631 g/mol
InChI Key: QCWXXDQFRHDXNM-IEEIVXFASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

7(1)-hydroxychlorophyllide a is a chlorophyllide, a dicarboxylic acid monoester and a methyl ester. It derives from a chlorophyllide a. It is a conjugate acid of a 7(1)-hydroxychlorophyllide a(1-).

Scientific Research Applications

Enzymatic Functions and Photosynthesis

7-Hydroxymethyl chlorophyll a reductase is a pivotal enzyme involved in the chlorophyll cycle, crucial for the processes of greening, acclimation to light intensity, and senescence in plants. The enzyme facilitates the conversion of 7-hydroxymethyl chlorophyll a to chlorophyll a, utilizing ferredoxin, and contains flavin adenine dinucleotide and an iron-sulfur center for its functioning. This conversion is an integral part of the chlorophyll cycle, playing a significant role in the interconversion of chlorophyll a and chlorophyll b. The identification and characterization of this enzyme have shed light on the sophisticated mechanisms plants use to adapt to their environment and manage their internal processes (Meguro et al., 2011). Additionally, the crystal structure and catalytic mechanism of 7-hydroxymethyl chlorophyll a reductase were elucidated, revealing its role in efficiently balancing the chlorophyll a/b ratio, essential for photosynthesis and the degradation of light-harvesting complexes. The enzyme employs a proton-activated electron transfer mechanism, suggesting its evolutionary significance and its similarity with certain hydrogenases (Xiao Wang & Lin Liu, 2016).

Pathway of Chlorophyll b Degradation

The degradation pathway of chlorophyll b to chlorophyll a is crucial for avoiding cell death during plant senescence. This degradation involves the conversion of chlorophyll b to 7-hydroxymethyl chlorophyll a by chlorophyll b reductase, highlighting the importance of proper chlorophyll b degradation. In instances where chlorophyll b is not adequately degraded, particularly when contained within core antenna complexes, the accumulation of intermediary products can lead to cell necrosis. This underscores the significance of the enzymatic conversion processes in maintaining plant cell health and the efficient operation of photosynthetic machinery (Shimoda et al., 2012).

properties

Product Name

7(1)-Hydroxychlorophyllide a

Molecular Formula

C35H34MgN4O6

Molecular Weight

631 g/mol

IUPAC Name

magnesium;3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethyl)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoic acid

InChI

InChI=1S/C35H36N4O6.Mg/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22;/h7,11-13,16,20,31,40H,1,8-10,14H2,2-6H3,(H3,36,37,38,39,41,42,43);/q;+2/p-2/t16-,20-,31+;/m0./s1

InChI Key

QCWXXDQFRHDXNM-IEEIVXFASA-L

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)CO.[Mg+2]

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)CO.[Mg+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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